Cas no 2092711-06-1 (1-(2,4-Dimethylbenzyl)azetidin-3-ol)

1-(2,4-Dimethylbenzyl)azetidin-3-ol is a versatile heterocyclic compound featuring an azetidine ring substituted with a hydroxyl group at the 3-position and a 2,4-dimethylbenzyl moiety at the 1-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both the hydroxyl and azetidine groups allows for further functionalization, enabling the development of biologically active derivatives. Its rigid azetidine core contributes to enhanced metabolic stability in potential drug candidates. The compound's well-defined stereochemistry and purity are critical for precise applications in medicinal chemistry research. Suitable for controlled reactions, it offers synthetic flexibility in the design of novel small molecules.
1-(2,4-Dimethylbenzyl)azetidin-3-ol structure
2092711-06-1 structure
Product name:1-(2,4-Dimethylbenzyl)azetidin-3-ol
CAS No:2092711-06-1
MF:C12H17NO
MW:191.269483327866
CID:5723236
PubChem ID:121200189

1-(2,4-Dimethylbenzyl)azetidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • starbld0026323
    • 2092711-06-1
    • 1-(2,4-dimethylbenzyl)azetidin-3-ol
    • F1907-2893
    • 1-[(2,4-dimethylphenyl)methyl]azetidin-3-ol
    • AKOS026707853
    • 3-Azetidinol, 1-[(2,4-dimethylphenyl)methyl]-
    • 1-(2,4-Dimethylbenzyl)azetidin-3-ol
    • Inchi: 1S/C12H17NO/c1-9-3-4-11(10(2)5-9)6-13-7-12(14)8-13/h3-5,12,14H,6-8H2,1-2H3
    • InChI Key: PVQMJZHXLVXABW-UHFFFAOYSA-N
    • SMILES: OC1CN(CC2C=CC(C)=CC=2C)C1

Computed Properties

  • Exact Mass: 191.131014166g/mol
  • Monoisotopic Mass: 191.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.5Ų
  • XLogP3: 1.6

Experimental Properties

  • Density: 1.125±0.06 g/cm3(Predicted)
  • Boiling Point: 298.8±40.0 °C(Predicted)
  • pka: 14.31±0.20(Predicted)

1-(2,4-Dimethylbenzyl)azetidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-2893-1g
1-(2,4-dimethylbenzyl)azetidin-3-ol
2092711-06-1 95%+
1g
$401.0 2023-09-07
TRC
D122636-500mg
1-(2,4-Dimethylbenzyl)azetidin-3-ol
2092711-06-1
500mg
$ 365.00 2022-06-06
Life Chemicals
F1907-2893-0.25g
1-(2,4-dimethylbenzyl)azetidin-3-ol
2092711-06-1 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-2893-5g
1-(2,4-dimethylbenzyl)azetidin-3-ol
2092711-06-1 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-2893-2.5g
1-(2,4-dimethylbenzyl)azetidin-3-ol
2092711-06-1 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-2893-0.5g
1-(2,4-dimethylbenzyl)azetidin-3-ol
2092711-06-1 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-2893-10g
1-(2,4-dimethylbenzyl)azetidin-3-ol
2092711-06-1 95%+
10g
$1684.0 2023-09-07
TRC
D122636-1g
1-(2,4-Dimethylbenzyl)azetidin-3-ol
2092711-06-1
1g
$ 570.00 2022-06-06
TRC
D122636-100mg
1-(2,4-Dimethylbenzyl)azetidin-3-ol
2092711-06-1
100mg
$ 95.00 2022-06-06

1-(2,4-Dimethylbenzyl)azetidin-3-ol Related Literature

Additional information on 1-(2,4-Dimethylbenzyl)azetidin-3-ol

Chemical Profile of 1-(2,4-Dimethylbenzyl)azetidin-3-ol (CAS No. 2092711-06-1)

1-(2,4-Dimethylbenzyl)azetidin-3-ol, identified by its Chemical Abstracts Service number 2092711-06-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a substituted benzyl group and an azetidine ring, has garnered attention due to its structural uniqueness and potential biological activities. The presence of the 2,4-dimethylbenzyl moiety introduces steric and electronic effects that modulate its interactions with biological targets, making it a valuable scaffold for drug discovery efforts.

The azetidine ring, a six-membered heterocycle with one nitrogen atom, is a common motif in bioactive molecules. Its cyclic structure imposes conformational constraints that can influence the compound's binding affinity and selectivity. In recent years, there has been growing interest in azetidine derivatives as pharmacophores due to their ability to mimic natural amino acids like proline while maintaining distinct chemical properties. This has led to their exploration in various therapeutic areas, including enzyme inhibition and antimicrobial applications.

Recent studies have highlighted the synthetic utility of 1-(2,4-Dimethylbenzyl)azetidin-3-ol as a building block for more complex molecular architectures. Researchers have leveraged its reactive hydroxyl group and the electron-donating nature of the dimethylbenzyl substituent to develop novel derivatives with enhanced pharmacological profiles. For instance, modifications at the azetidine nitrogen or the benzyl ring have yielded compounds with improved solubility and metabolic stability, critical factors for drug development.

The 2,4-dimethylbenzyl group in particular plays a pivotal role in determining the compound's chemical behavior. Its methyl substituents contribute to lipophilicity, which can be advantageous for membrane permeability but may also pose challenges in terms of metabolic clearance. Computational studies have been instrumental in understanding these effects, allowing medicinal chemists to predict and optimize properties such as logP values and polar surface area (PSA). These insights have guided the design of analogs with tailored physicochemical characteristics.

In the realm of biological activity, preliminary investigations into 1-(2,4-Dimethylbenzyl)azetidin-3-ol have revealed promising interactions with certain enzymes and receptors. The compound's structural features suggest potential inhibitory effects on targets involved in inflammatory pathways and cancer progression. For example, its ability to mimic proline-like conformations might disrupt protein-protein interactions relevant to disease mechanisms. While these findings are still in early stages, they underscore the compound's therapeutic potential and justify further exploration.

The synthesis of 1-(2,4-Dimethylbenzyl)azetidin-3-ol involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps typically include ring formation via azetidinone condensation followed by reduction and functionalization at the benzyl position. Advances in catalytic systems have enabled more efficient routes, reducing byproduct formation and improving yields. Such innovations are crucial for scalable production and cost-effective drug development processes.

From a regulatory perspective, compounds like 1-(2,4-Dimethylbenzyl)azetidin-3-ol must undergo rigorous evaluation to ensure safety and efficacy before clinical application. Preclinical studies focus on assessing toxicity profiles, pharmacokinetic behavior, and interaction with biological pathways. These experiments provide foundational data for designing subsequent clinical trials aimed at validating therapeutic benefits. The integration of high-throughput screening technologies has accelerated this process by allowing rapid testing against diverse target classes.

The role of computational chemistry in studying 1-(2,4-Dimethylbenzyl)azetidin-3-ol cannot be overstated. Molecular modeling techniques such as molecular dynamics simulations and quantum mechanical calculations have provided deep insights into its conformational preferences and binding modes. These predictions guide experimental efforts by identifying key interaction sites between the compound and biological macromolecules. Such interdisciplinary approaches are becoming increasingly central to modern drug discovery pipelines.

Future directions for research on 1-(2,4-Dimethylbenzyl)azetidin-3-ol include exploring its role in modulating signaling pathways relevant to neurological disorders. The compound's ability to interact with both protein targets and nucleic acids makes it a versatile tool for investigating complex biological systems. Additionally, green chemistry principles are being applied to develop sustainable synthetic routes that minimize environmental impact—a critical consideration in contemporary pharmaceutical research.

In conclusion,1-(2,4-Dimethylbenzyl)azetidin-3-ol (CAS No. 2092711-06-1) represents a fascinating molecule with multifaceted applications in pharmaceutical chemistry. Its unique structural features offer opportunities for developing novel therapeutics across multiple disease areas. As research progresses,this compound will likely continue to attract attention from academic scientists and industry researchers alike,driving innovation in drug discovery。

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